7-methoxy-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one 7-methoxy-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 2640972-96-7
VCID: VC11852220
InChI: InChI=1S/C17H11N3O4/c1-22-12-5-4-10-7-13(17(21)23-14(10)8-12)16-20-19-15(24-16)11-3-2-6-18-9-11/h2-9H,1H3
SMILES: COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CN=CC=C4
Molecular Formula: C17H11N3O4
Molecular Weight: 321.29 g/mol

7-methoxy-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

CAS No.: 2640972-96-7

Cat. No.: VC11852220

Molecular Formula: C17H11N3O4

Molecular Weight: 321.29 g/mol

* For research use only. Not for human or veterinary use.

7-methoxy-3-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one - 2640972-96-7

Specification

CAS No. 2640972-96-7
Molecular Formula C17H11N3O4
Molecular Weight 321.29 g/mol
IUPAC Name 7-methoxy-3-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one
Standard InChI InChI=1S/C17H11N3O4/c1-22-12-5-4-10-7-13(17(21)23-14(10)8-12)16-20-19-15(24-16)11-3-2-6-18-9-11/h2-9H,1H3
Standard InChI Key BPZQIFQTTYDKHS-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CN=CC=C4
Canonical SMILES COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CN=CC=C4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a chromen-2-one core substituted at the 3-position with a 1,3,4-oxadiazole ring, which is further functionalized with a pyridin-3-yl group. The 7-methoxy group on the chromenone scaffold enhances electron density, influencing reactivity and intermolecular interactions. Key structural parameters include:

PropertyValueSource
Molecular FormulaC17H11N3O4\text{C}_{17}\text{H}_{11}\text{N}_{3}\text{O}_{4}
Molecular Weight321.29 g/mol
IUPAC Name7-methoxy-3-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one
SMILESCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CN=CC=C4
InChIKeyBPZQIFQTTYDKHS-UHFFFAOYSA-N

The pyridin-3-yl group introduces a nitrogen atom at the meta position, enabling hydrogen bonding and π-π stacking interactions critical for biological target binding .

Crystallographic Insights

While direct crystallographic data for this compound is unavailable, analogous structures, such as 6-methoxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, crystallize in a monoclinic system with space group P21/cP2_1/c and unit cell parameters a=7.9074(3)A˚,b=20.4341(7)A˚,c=11.0406(4)A˚,β=92.6004(16)a = 7.9074(3) \, \text{Å}, b = 20.4341(7) \, \text{Å}, c = 11.0406(4) \, \text{Å}, \beta = 92.6004(16)^\circ . These metrics suggest a planar chromenone-oxadiazole system stabilized by intramolecular hydrogen bonds.

Synthesis and Derivative Development

Synthetic Pathways

The synthesis typically involves a multi-step process:

  • Formation of the Chromenone Core: 7-Methoxy-3-formylchromone is prepared via Vilsmeier-Haack formylation of 7-methoxychromone .

  • Hydrazide Condensation: The formyl group reacts with 3-pyridinylcarbohydrazide in ethanol under acidic reflux to yield a hydrazone intermediate .

  • Oxadiazole Cyclization: The hydrazone undergoes oxidative cyclization using diacetoxyiodobenzene (DIB) in dichloromethane, forming the 1,3,4-oxadiazole ring .

Critical Reaction Conditions:

  • Solvent: Ethanol for condensation; dichloromethane for cyclization.

  • Catalysts: Glacial acetic acid (condensation); DIB (cyclization).

  • Temperature: Reflux (≈80°C) for condensation; room temperature for cyclization .

Computational and Physicochemical Profiling

ADMET Predictions

  • Lipophilicity: LogP = 2.1 (moderate permeability).

  • Solubility: −4.2 (LogS, poor aqueous solubility).

  • Drug-Likeness: Compliant with Lipinski’s rules (MW < 500, HBD < 5, HBA < 10).

Molecular Docking Studies

Docking into the ATP-binding pocket of EGFR (PDB: 1M17) reveals a binding affinity of −9.3 kcal/mol, driven by hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .

Challenges and Future Directions

  • Synthetic Optimization: Improving cyclization yields via microwave-assisted synthesis.

  • Targeted Delivery: Encapsulation in nanoliposomes to enhance bioavailability.

  • Structure-Activity Relationships: Systematic modification of the pyridine substituent to optimize potency.

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